molecular formula C18H17N7O2S B2713867 N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 896678-17-4

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

Cat. No. B2713867
CAS RN: 896678-17-4
M. Wt: 395.44
InChI Key: MSSHPIPVOFIGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C18H17N7O2S and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (also known as F0682-0180):

Anti-Cancer Activity

Research has shown that triazolo[4,5-d]pyrimidine derivatives, including F0682-0180, exhibit significant anti-cancer properties. These compounds have been studied for their ability to inhibit the proliferation of various cancer cell lines, such as gastric cancer cells . The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell survival and proliferation.

Kinase Inhibition

F0682-0180 has potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation. Inhibiting specific kinases can disrupt cancer cell growth and survival. Studies have indicated that triazolo[4,5-d]pyrimidine derivatives can inhibit kinases like c-Met, which is involved in cancer progression .

Drug Design and Development

F0682-0180 serves as a valuable scaffold for drug design and development. Its unique chemical structure allows for modifications that can enhance its pharmacological properties. Researchers can use this compound as a starting point to develop new drugs with improved efficacy and reduced side effects.

These applications highlight the versatility and potential of F0682-0180 in various fields of scientific research. Each application area offers opportunities for further investigation and development, contributing to advancements in medicine and pharmacology.

Discovery of [1,2,4]triazolo [4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors Prediction of Anti-proliferation Effect of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S/c1-11-3-5-13(6-4-11)8-25-17-16(22-24-25)18(20-10-19-17)28-9-15(26)21-14-7-12(2)27-23-14/h3-7,10H,8-9H2,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSHPIPVOFIGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=NOC(=C4)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

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